REACTION_CXSMILES
|
[CH2:1]([N:8]1[CH2:11][CH2:10][CH:9]1[C:12]([O:14][CH3:15])=[O:13])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C([O-])([O-])=O.[K+].[K+].C(O)[C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1.OS(O)(=O)=O>C(#N)C>[CH2:1]([N:8]1[CH2:11][CH2:10][CH:9]1[C:12]([O:14][CH2:15][C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1)=[O:13])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2.3|
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Name
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|
Quantity
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68.3 g
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Type
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reactant
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Smiles
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C(C1=CC=CC=C1)N1C(CC1)C(=O)OC
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Name
|
|
Quantity
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23.3 g
|
Type
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reactant
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Smiles
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C(=O)([O-])[O-].[K+].[K+]
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Name
|
|
Quantity
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75.6 g
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Type
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reactant
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Smiles
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C(C1=CC=CC=C1)O
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Name
|
|
Quantity
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127 mL
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Type
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solvent
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Smiles
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C(C)#N
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Name
|
|
Quantity
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5 mL
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Type
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reactant
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Smiles
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OS(=O)(=O)O
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Name
|
|
Quantity
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70 mL
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Type
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solvent
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Smiles
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C(C)#N
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Control Type
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UNSPECIFIED
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Setpoint
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20 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The stirred reaction slurry
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Type
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TEMPERATURE
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Details
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was heated to between 75 and 80° C.
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Type
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DISTILLATION
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Details
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Methanol and acetonitrile were distilled off and, as the reaction slurry
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Type
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CONCENTRATION
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Details
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became highly concentrated
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Type
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ADDITION
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Details
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more acetonitrile was added
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Type
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DISTILLATION
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Details
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the distillation
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Type
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CUSTOM
|
Details
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The concentrated reaction mixture
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Type
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FILTRATION
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Details
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The solid salts were filtered off
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Type
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WASH
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Details
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the filter cake was washed with acetonitrile (3×50 mL)
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Type
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CUSTOM
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Details
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The solvent was evaporated off at 40° C
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Type
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ADDITION
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Details
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To the remaining high-boiling liquid, heptane (1.5 L) and 5% (w/w) NaCl(aq.) (700 mL) were added
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Type
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CUSTOM
|
Details
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giving
|
Type
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ADDITION
|
Details
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a mixture of three phases
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Type
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CUSTOM
|
Details
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to give a pH of about 8
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Type
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EXTRACTION
|
Details
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After two more extractions of the organic phase with 5% (w/w) NaCl (aq), and water at pH 8
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Type
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DISSOLUTION
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Details
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almost all of the third phase (benzyl alcohol) was successfully dissolved
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Type
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ADDITION
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Details
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Water (550 mL) was added to the organic phase
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Type
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CUSTOM
|
Details
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After separation
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Type
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EXTRACTION
|
Details
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the organic phase was extracted with two more portions of acidified water (150 mL H2O at pH 2.2, followed by 50 mL H2O at pH 2.6)
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Type
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ADDITION
|
Details
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To the combined aqueous phases (pH 2.5), heptane (1.25 L) was added
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Type
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CUSTOM
|
Details
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The organic phase was separated off
|
Type
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WASH
|
Details
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washed with 10% (w/w) NaCl (aq.) and water
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Type
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CUSTOM
|
Details
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The obtained organic phase was evaporated at 40° C.
|
Type
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CUSTOM
|
Details
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A second crop of product was isolated as above
|
Type
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EXTRACTION
|
Details
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by extracting the remaining water phase (pH 4.5) with three more portions of heptane (0.25/0.1/0.1 L heptane at pH 5.8/5.2/4.9)
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Type
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CUSTOM
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Details
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Yield 7.8 g of a slightly more coloured product (assay 90% (w/w) according to titr., purity(GC) 97.9 area %), resulting in a total yield of 87% (68.2 g, 0.242 mol)
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Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)N1C(CC1)C(=O)OCC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 87% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |